![molecular formula C19H17ClN2O3S B2357865 4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine CAS No. 866811-94-1](/img/structure/B2357865.png)

4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

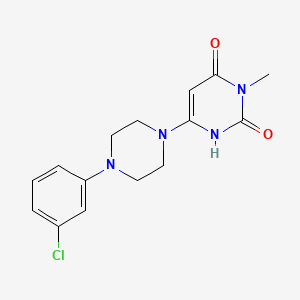

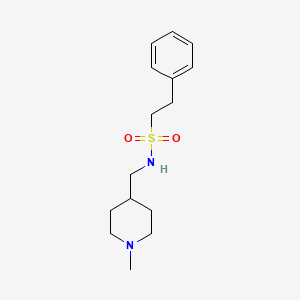

4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine, also known as BSQCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that contains a benzenesulfonyl group and a morpholine ring. BSQCM has been shown to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Electron-transfer Complexation

Morpholine derivatives have been widely used in various organic syntheses due to their ability to form intermolecular charge-transfer (CT) complexes with π–acceptors. These complexes have been spectrophotometrically investigated, revealing their potential in understanding electron-transfer mechanisms in organic molecules (Al-Wasidi et al., 2019).

Hydrogen-bond Networks

The study of hydrogen-bonded complexes involving morpholine and chloranilic acid has led to the elucidation of one- and two-dimensional hydrogen-bond networks. These findings contribute to the understanding of molecular interactions and the design of molecular assemblies (Ishida & Kashino, 1999).

Organic Synthesis

Research has demonstrated the synthesis of complex organic molecules involving morpholine derivatives, contributing to the development of new synthetic methods and the creation of novel compounds with potential applications in various fields of chemistry (Titov & Grishchenko, 1972).

Molecular Structure

The study of molecular structures, such as that of a caged Zn2+ probe with a morpholine derivative, enhances our understanding of molecular conformation and interaction. These insights are crucial for the development of new materials and sensors (Aoki et al., 2008).

Oligosaccharide Synthesis

Benzenesulfinyl morpholine has been introduced as a new promoter for the activation of thioglycosides, facilitating oligosaccharide synthesis. This research contributes to the field of carbohydrate chemistry, enabling the efficient assembly of complex oligosaccharides (Wang et al., 2006).

Mechanism of Action

Target of Action

The primary target of 4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .

Mode of Action

It is known that the compound interacts with its target, cathepsin s, and inhibits its activity . This inhibition could lead to a decrease in antigen presentation, thereby modulating the immune response .

Biochemical Pathways

Given its target, it is likely that the compound affects the antigen processing and presentation pathway .

Result of Action

By inhibiting cathepsin s, the compound could potentially modulate the immune response .

properties

IUPAC Name |

4-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONUSFJKGFYVFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)

![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)

![[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2357794.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)

![2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2357805.png)